Product packaging for Lofepramine-d3(Cat. No.:CAS No. 1185083-78-6)

Lofepramine-d3

Cat. No.: B563649
CAS No.: 1185083-78-6
M. Wt: 421.983
InChI Key: SAPNXPWPAUFAJU-FIBGUPNXSA-N
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Description

Significance of Isotopic Labeling in Drug Development and Discovery

Isotopic labeling, which includes deuteration, is a critical technique in the development and discovery of new drugs. musechem.com By incorporating isotopes like deuterium (B1214612), carbon-13, or nitrogen-15, scientists can trace a drug's journey through a biological system. musechem.commetsol.com This allows for a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. musechem.compharmaceutical-technology.com

One of the key advantages of deuteration is its effect on drug metabolism. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond. nih.gov This increased bond strength can slow down the rate at which a drug is metabolized, a phenomenon known as the kinetic isotope effect. wikipedia.org This can lead to a longer drug half-life, potentially allowing for less frequent dosing. wikipedia.orgnih.gov Furthermore, by selectively deuterating specific sites on a molecule that are prone to metabolic breakdown, researchers can improve the drug's stability and bioavailability. nih.govnih.gov This approach, sometimes called a "deuterium switch," has been successfully used to enhance the pharmacokinetic profiles of existing medications. nih.gov

Rationale for Deuteration in Tricyclic Antidepressant Research

Tricyclic antidepressants (TCAs) are a class of drugs used to treat depression and other psychological conditions. nih.govresearchgate.net A common issue with many TCAs is their extensive metabolism in the liver, which can lead to variable patient responses and potential side effects. nih.govwindows.net The metabolism of TCAs often involves the removal of methyl groups (N-dealkylation) from their chemical structure. nih.gov

Overview of Lofepramine-d3 as a Research Tool in Pharmacological Studies

Lofepramine (B1675024) is a tricyclic antidepressant that is metabolized to desipramine, another active antidepressant. chemsrc.comnih.gov this compound is a deuterated version of lofepramine, where three hydrogen atoms on the methyl group have been replaced with deuterium. pharmaffiliates.com This specific isotopic labeling makes this compound a valuable tool in pharmacological research.

In research settings, this compound is primarily used as an internal standard for the quantitative analysis of lofepramine in biological samples. nih.govthermofisher.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. Because this compound is chemically identical to lofepramine but has a slightly higher mass, it can be distinguished by the mass spectrometer. This allows for precise and accurate measurement of the non-deuterated lofepramine concentration in the sample. This application is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

The table below summarizes the key chemical identifiers for Lofepramine and its deuterated form, this compound.

PropertyLofepramineThis compound
Molecular Formula C26H27ClN2OC26H24D3ClN2O
Molecular Weight 418.97 g/mol 421.98 g/mol
CAS Number 23047-25-81185083-78-6

Properties

CAS No.

1185083-78-6

Molecular Formula

C26H27ClN2O

Molecular Weight

421.983

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-(trideuteriomethyl)amino]ethanone

InChI

InChI=1S/C26H27ClN2O/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3/i1D3

InChI Key

SAPNXPWPAUFAJU-FIBGUPNXSA-N

SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

Synonyms

1-(4-Chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl](methyl-d3)amino]ethanone;  4’-Chloro-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl-_x000B_(methyl-d3)-amino]acetophenone;  Amplit-d3;  Leo 640-d3;  Lopramine-d3; 

Origin of Product

United States

Synthesis and Derivatization Methodologies for Lofepramine D3

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules is a critical aspect of creating isotopically labeled compounds for various research applications, including drug metabolism studies, pharmacokinetic analysis, and as internal standards for analytical techniques like mass spectrometry unam.mxacs.orgcdnisotopes.comsimsonpharma.comthalesnano.comprinceton.edu. Several strategies are employed for deuterium incorporation:

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of C-H bonds with C-D bonds. It can be achieved through various conditions, including catalytic processes using catalysts like palladium or iridium nanoparticles, or via acid-base catalysis, often using D2O as the deuterium source researchgate.netacs.orgresearchgate.netthalesnano.com. This approach is particularly useful for late-stage functionalization of complex molecules acs.org.

Use of Deuterated Reagents: Deuterated reagents, such as deuterated solvents (e.g., D2O, CD3OD) and deuterated building blocks (e.g., CD3I, deuterated aldehydes), are fundamental to many synthetic routes simsonpharma.comarkat-usa.org. For instance, methylation reactions can utilize reagents like methyl-d3 iodide (CD3I) to introduce a CD3 group simsonpharma.com.

Metal-Catalyzed Hydrogenation with Deuterium Gas: Reactions involving hydrogenation can be adapted to use deuterium gas (D2) as the reducing agent, thereby incorporating deuterium into the molecule thalesnano.com.

Synthesis from Deuterated Precursors: This involves utilizing starting materials that are already enriched with deuterium at specific positions, and then carrying out standard organic synthesis transformations simsonpharma.com.

Reductive Deuteration: This technique employs deuterated reducing agents or conditions to introduce deuterium, often at carbonyl or imine functionalities researchgate.netresearchgate.net.

Site-Specific Deuteration: For complex molecules, achieving deuterium incorporation at precise locations is crucial. Methods like using chiral catalysts or specific functional groups (e.g., epoxides) can enable highly selective and stereospecific deuterium placement advancedsciencenews.comresearchgate.netbrightspec.com.

Chemical Synthetic Routes to Lofepramine-d3

The synthesis of this compound aims to introduce three deuterium atoms into the lofepramine (B1675024) structure, specifically targeting one of the N-methyl groups to form a methyl-d3 moiety. The strategy typically involves modifying the synthesis of lofepramine to incorporate a deuterated methylating agent.

Precursor Compounds and Reaction Pathways

The synthesis of this compound likely proceeds from a precursor molecule that can be selectively methylated with a deuterium-labeled methyl group. A common approach would involve the secondary amine precursor: 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine .

The key step would be the methylation of this secondary amine to form the tertiary amine characteristic of lofepramine. This can be achieved by reacting the precursor with a deuterated methylating agent, such as methyl-d3 iodide (CD3I) simsonpharma.com.

The reaction pathway would generally involve:

Synthesis of the Dibenzo[b,f]azepine Core: This tricyclic system is a common starting point for many related antidepressants.

Alkylation with a Propyl Chain: The dibenzo[b,f]azepine nitrogen is typically alkylated with a 3-carbon chain.

Introduction of the Deuterated Methyl Group: The secondary amine intermediate, 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine, is then reacted with a methyl-d3 source (e.g., CD3I) in the presence of a base to form the N,N-dimethyl-d3 substituted tertiary amine, yielding this compound.

Alternatively, the synthesis could involve alkylating the dibenzo[b,f]azepine with a propyl chain already functionalized with the N-(methyl-d3)amino group.

Isotopic Enrichment Control and Purity Assessment in Synthesis

Ensuring high isotopic enrichment and chemical purity is paramount for deuterated compounds used in pharmaceutical research nih.govresearchgate.netcdnisotopes.comrsc.orgnih.gov.

Isotopic Enrichment: This refers to the mole fraction of the isotope at a specific site within the molecule, expressed as a percentage isotope.com. For this compound, the goal is to achieve high enrichment of deuterium at the target methyl group. While 100% isotopic purity is difficult to achieve, typical targets are >95% or >98% researchgate.netisotope.com. Control is maintained through the purity of deuterated reagents and careful reaction conditions to minimize back-exchange or incorporation at undesired sites.

Species Abundance: This term describes the percentage of molecules that possess a specific isotopic composition (e.g., the percentage of molecules that are fully CD3-labeled versus those that might be CD2H or CDH2) isotope.com. Understanding species abundance is crucial for accurate quantification.

Purity Assessment: Chemical purity refers to the absence of other chemical entities, while isotopic purity refers to the absence of non-deuterated or incorrectly deuterated isotopologues. Both are critical parameters. Analytical techniques are employed to confirm both aspects, ensuring the compound meets specifications cdnisotopes.comrsc.orgnih.gov.

Characterization Techniques for Deuterated Lofepramine

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the presence and environment of hydrogen atoms. The absence or significant reduction of signals corresponding to the deuterated methyl group confirms successful deuteration.

²H NMR: This technique directly detects the deuterium nuclei. It is highly valuable for confirming the presence and location of deuterium atoms, especially in cases of extensive overlap in ¹H NMR spectra cdnsciencepub.comsigmaaldrich.comgoogle.comacs.org. ²H NMR can also provide information about isotopic enrichment.

NMR is essential for verifying structural integrity and can offer insights into relative isotopic purity rsc.organsto.gov.au.

Mass Spectrometry (MS):

Other Techniques:

Infrared (IR) Spectroscopy: Can detect changes in vibrational frequencies due to isotopic substitution, although it is less specific for site identification compared to NMR core.ac.uk.

Molecular Rotational Resonance (MRR) Spectroscopy: Offers high precision for site-specific deuteration monitoring, addressing challenges faced by conventional MS and NMR brightspec.com.

These techniques collectively ensure that this compound is synthesized with the desired isotopic labeling and chemical integrity, making it suitable for its intended research applications.

Advanced Analytical Methodologies in Lofepramine D3 Research

Mass Spectrometry Applications for Quantitative Analysis

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), is a cornerstone for the sensitive and selective analysis of pharmaceuticals like Lofepramine-d3. Its ability to provide molecular weight information and fragmentation patterns makes it invaluable for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolite Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the quantitative analysis of tricyclic antidepressants (TCAs) and their metabolites in biological fluids such as serum and plasma nih.govcapes.gov.brcuny.eduresearchgate.net. This method offers superior sensitivity and selectivity compared to traditional UV detection, making it suitable for therapeutic drug monitoring and pharmacokinetic studies nih.govthermofisher.comthermofisher.com. While direct studies specifically detailing LC-MS/MS for this compound are not extensively documented in the provided search results, the principles applied to other deuterated TCAs are directly transferable. For instance, LC-ESI-MS/MS has been employed for the simultaneous determination of several TCAs, including amitriptyline, desipramine, imipramine, and nortriptyline, in human serum nih.govcapes.gov.br. These methods typically involve protein precipitation or solid-phase extraction (SPE) for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry nih.govcapes.gov.br. The use of deuterated internal standards is crucial for accurate quantification in these complex matrices nih.gov.

Role of Deuterated Analogs as Internal Standards in Bioanalytical Assays

Deuterated analogs, such as this compound, play a critical role as internal standards (IS) in bioanalytical assays, particularly those employing mass spectrometry clearsynth.comacanthusresearch.comsplendidlab.comscispace.comwuxiapptec.com. The primary function of an internal standard is to compensate for variations that can occur during sample preparation, extraction, injection, and detection, thereby improving the accuracy and precision of the quantitative results clearsynth.comsplendidlab.comwuxiapptec.combioanalysis-zone.comnih.gov.

Deuterium (B1214612) (²H or D) is a stable isotope of hydrogen, and replacing hydrogen atoms with deuterium in a molecule results in a deuterated analog. These analogs are chemically identical to the parent compound but possess a slightly higher mass, allowing them to be distinguished by the mass spectrometer clearsynth.comacanthusresearch.comsplendidlab.com. This mass difference ensures that the IS and the analyte behave similarly throughout the analytical process, including co-elution during chromatography and similar ionization efficiencies in MS, while still being separable by their mass-to-charge ratio acanthusresearch.comsplendidlab.comscispace.comwuxiapptec.com. The use of deuterated internal standards has been shown to reduce matrix effects and improve the reproducibility and accuracy of LC-MS/MS assays acanthusresearch.comscispace.comresearchgate.net. For example, a study comparing a deuterated internal standard (SIR-d₃) for sirolimus quantification found it yielded lower interpatient assay imprecision compared to a non-deuterated analog researchgate.net.

Fragmentation Pathway Analysis of Deuterated Tricyclic Antidepressants using Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically involving the isolation of a precursor ion, its fragmentation, and the detection of resulting product ions unt.edu. This technique is essential for confirming the identity and structure of analytes. For tricyclic antidepressants (TCAs), understanding their fragmentation pathways is crucial for developing specific and sensitive MS/MS methods unt.edunih.govwvu.edu.

While specific fragmentation pathways for this compound are not detailed in the provided results, general principles for TCAs apply. Fragmentation often involves the cleavage of functional groups from the core ring structure, such as the loss of water, amines, or other side chains nih.govwvu.edu. Deuteration can influence these fragmentation patterns, and analyzing these changes can help in identifying the position of the deuterium label. For instance, studies on other deuterated compounds have shown that the isotopic label can affect fragmentation, and this is leveraged for structural elucidation and method development wvu.edu. The use of MSⁿ experiments allows for sequential fragmentation, providing detailed insights into the breakdown of molecules, which is vital for optimizing analytical methods and ensuring the specificity of detection unt.edu.

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental for separating this compound and related compounds from complex sample matrices or degradation products before detection. High-Performance Liquid Chromatography (HPLC) is a widely utilized method in this regard.

High-Performance Liquid Chromatography (HPLC) Methodologies for Related Tricyclic Antidepressants

HPLC is a well-established technique for the analysis of tricyclic antidepressants (TCAs) in various matrices researchgate.netontosight.aicapes.gov.brnih.govnih.govmedmedchem.comresearchgate.net. For lofepramine (B1675024) itself, reversed-phase HPLC (RP-HPLC) methods have been developed for its simultaneous measurement with desipramine, utilizing UV detection nih.gov. These methods typically employ C18 columns and mobile phases composed of acetonitrile (B52724), methanol, and aqueous buffers researchgate.netnih.govglobalresearchonline.netijpdr.com. For example, one study utilized a Symmetry C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (48:52% v/v) at pH 2.80, with UV detection at 248 nm for lofepramine globalresearchonline.net. Another method for several TCAs, including amitriptyline, doxepin (B10761459), clomipramine (B1669221), and imipramine, used a Kromasil C8 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (45:55 v/v) and UV detection at 238 nm researchgate.netcapes.gov.brnih.gov. These methods demonstrate the versatility of HPLC in separating and quantifying TCAs, and similar approaches would be applicable to this compound, potentially with modifications to accommodate the isotopic labeling.

Stability-Indicating Analytical Method Development for Lofepramine-related compounds

Developing stability-indicating analytical methods is crucial for assessing the degradation of a drug substance or product under various stress conditions, such as heat, light, humidity, and pH changes ontosight.aiglobalresearchonline.netijpdr.comymerdigital.com. A stability-indicating method ensures that the analytical procedure can accurately quantify the intact drug in the presence of its degradation products.

Research has focused on developing such methods for Lofepramine hydrochloride globalresearchonline.netijpdr.comymerdigital.com. These studies typically involve forced degradation studies to identify potential degradation pathways and products ijpdr.comymerdigital.com. For Lofepramine hydrochloride, it has been found to be most stable under alkaline conditions and least stable under photolytic degradation ymerdigital.com. Conversely, another study indicated it is most stable under acidic conditions, with the highest degradation occurring under oxidative and photolytic stress ijpdr.com. These findings highlight the importance of understanding the drug's stability profile when developing analytical methods. The validated HPLC methods for Lofepramine hydrochloride demonstrate excellent linearity (r²=0.999), high precision (low %RSD), and robustness, making them suitable for quality control and stability testing ijpdr.comymerdigital.com. These methods are designed to separate the parent drug from potential impurities and degradation products, ensuring accurate quantification globalresearchonline.netijpdr.comymerdigital.com.

Method Validation and Quality Control in Deuterated Compound Analysis

The accurate and reliable quantification of this compound, particularly when used as an internal standard in bioanalytical assays, necessitates rigorous method validation and robust quality control (QC) procedures. These processes ensure that the analytical method consistently produces accurate, precise, and reproducible results, adhering to international guidelines such as those from the ICH europa.eu. The use of deuterated internal standards is a widely accepted practice in quantitative mass spectrometry, as they closely mimic the behavior of the analyte through the analytical process, thereby correcting for variations in sample preparation, extraction, matrix effects, and instrumental performance rjptonline.orgscispace.comfda.govbioscientia.dersc.org.

Method Validation Parameters

Method validation for this compound, whether as a target analyte or an internal standard, typically involves evaluating several key parameters:

Selectivity/Specificity: The method must be able to differentiate this compound from Lofepramine and other potential matrix components or related compounds rjptonline.orgnih.govjapsonline.comglobalresearchonline.netnih.govresearchgate.netresearchgate.net. This is often achieved through mass spectrometry's ability to distinguish based on mass-to-charge ratio.

Linearity and Range: The analytical response should be proportional to the concentration of this compound over a defined range. Calibration curves are constructed using standards at various concentrations. For instance, studies validating methods for related compounds have reported linearity with correlation coefficients () greater than 0.999 globalresearchonline.netresearchgate.netymerdigital.comnih.govcuestionesdefisioterapia.com. The typical range for bioanalytical methods using deuterated standards often spans several orders of magnitude, for example, 5-2500 ng/mL or higher nih.govjapsonline.comnih.gov.

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples at different concentrations (e.g., low, medium, high quality control samples) and comparing the measured values to the known concentrations. Acceptable accuracy is generally within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where ±20% is often permissible rjptonline.orgnih.govjapsonline.comcuestionesdefisioterapia.com.

Precision: This measures the agreement among replicate measurements. It is expressed as the relative standard deviation (%RSD). Intra-day precision (within a single analytical run) and inter-day precision (across multiple runs) are evaluated. Studies have reported very low %RSD values, often below 10%, for both intra- and inter-day measurements, indicating high reproducibility nih.govjapsonline.comymerdigital.com. For example, an intra-day %RSD of 0.627% and an inter-day %RSD of 0.475% were reported for Lofepramine hydrochloride analysis ymerdigital.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. These limits are critical for trace analysis. For example, LOD and LOQ values of 0.0539 µg/mL and 0.1633 µg/mL were reported for Vitamin D3 analysis nih.gov, and similar low limits are expected for deuterated compounds in bioanalysis.

Stability: The stability of this compound under various storage and handling conditions is crucial. This includes assessing stability in the biological matrix (e.g., plasma, urine) through freeze-thaw cycles, bench-top storage, and long-term storage. It also includes the stability of stock and working solutions. Studies on related compounds have demonstrated stability under typical laboratory conditions rjptonline.orgnih.govjapsonline.com.

Quality Control (QC) Procedures

Robust QC procedures are essential to ensure the ongoing reliability of the analytical method. These include:

Use of Reference Standards: High-purity, well-characterized this compound reference standards are indispensable for calibration and QC sample preparation pharmaffiliates.comlgcstandards.com. These standards must be traceable and accompanied by Certificates of Analysis (CoA) detailing their characterization, purity, and stability lgcstandards.com.

In-Run Controls: Each analytical batch should include calibration standards and QC samples at multiple concentration levels. These are analyzed alongside the unknown samples to monitor the performance of the assay. Acceptance criteria for these controls are typically defined in standard operating procedures (SOPs) fda.govnih.gov.

Interference Checks: Ensuring that no significant interference occurs from the matrix or other co-administered drugs is vital. For deuterated compounds, potential cross-contribution between the analyte and the internal standard must be assessed, especially in gas chromatography-mass spectrometry nih.gov.

System Suitability Tests (SSTs): SSTs are performed before or during sample analysis to ensure the analytical system (e.g., HPLC-MS/MS) is performing adequately. Parameters like peak resolution, retention time stability, and detector response consistency are evaluated ymerdigital.com. For example, stable retention times with low standard deviation and consistent peak areas are indicators of a reliable system ymerdigital.com.

Data Tables

The following tables illustrate typical data obtained during the method validation of a deuterated compound, such as this compound, when used as an internal standard in bioanalysis.

Table 1: Linearity of Calibration Curve for this compound (Hypothetical Data)

Concentration (ng/mL)Peak Area Ratio (this compound / Lofepramine)
1.00.050
5.00.250
25.01.250
100.05.000
500.025.000
1000.050.000

Correlation Coefficient (): 0.9995

Slope: 0.050

Intercept: 0.0002

Table 2: Accuracy and Precision for this compound (Hypothetical Data)

Concentration (ng/mL)Replicate 1 (Area Ratio)Replicate 2 (Area Ratio)Replicate 3 (Area Ratio)Mean Ratio% Recovery%RSD (Intra-day)%RSD (Inter-day)
LQC (5 ng/mL)0.2480.2520.2500.250100.0%0.41%4.5%
MQC (50 ng/mL)2.492.512.502.500100.0%0.40%4.2%
HQC (500 ng/mL)24.825.225.025.000100.0%0.40%4.0%

Table 3: Stability of this compound in Plasma (Hypothetical Data)

Storage ConditionDuration% Recovery (vs. freshly prepared)%RSD
Freeze-Thaw3 cycles99.5%2.1%
Bench-top24 hours98.9%1.8%
Long-term30 days97.8%3.5%

These validation parameters and QC measures are fundamental to establishing a reliable analytical method for this compound, ensuring its suitability for research and quality control applications. The careful evaluation of each parameter, supported by appropriate reference standards and ongoing monitoring, guarantees the integrity and trustworthiness of the generated data.

Preclinical Metabolic Fate Studies of Lofepramine D3

Deuterium (B1214612) Kinetic Isotope Effects on Lofepramine (B1675024) Metabolism

The incorporation of deuterium atoms into a molecule, such as in Lofepramine-d3, can reveal critical information about metabolic pathways through the kinetic isotope effect (KIE). This phenomenon occurs when the rate of a chemical reaction is significantly different for molecules containing different isotopes of the same element, most commonly hydrogen and deuterium.

Deuterium kinetic isotope effects are particularly useful for identifying rate-limiting steps in metabolic transformations. If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing hydrogen with deuterium at that position will lead to a measurable decrease in the reaction rate (a primary KIE) csbsju.edufaccts.de. This effect arises from the difference in vibrational frequencies and zero-point energies between C-H and C-D bonds. A significant KIE value (kH/kD > 2) indicates that the bond involving deuterium is directly involved in the rate-limiting step of the metabolism csbsju.edufaccts.de. While specific KIE values for this compound are not detailed in the search results, the principle is that studies using this compound would aim to quantify these effects to pinpoint critical metabolic steps evitachem.comcsbsju.edufaccts.de.

Deuteration can alter the profile of metabolites produced from a drug. By comparing the metabolites generated from Lofepramine and this compound in non-human biological matrices (e.g., plasma, liver homogenates), researchers can identify which metabolic pathways are sensitive to the kinetic isotope effect. If a specific metabolic transformation involving a deuterated site is slowed down, the relative abundance of downstream metabolites may change, or alternative, non-deuterated metabolic pathways might become more prominent. Studies on Lofepramine metabolism indicate that it is hydroxylated and demethylated, forming metabolites like desmethyl Lofepramine and 2-hydroxy Lofepramine nih.govnih.govresearchgate.net. The use of this compound would allow for a more precise mapping of these pathways, potentially revealing how deuteration at specific sites influences the formation of these and other metabolites.

Tryptophan Metabolism and Serotonergic Pathway Modulation by Lofepramine in Preclinical Models

Lofepramine, like other tricyclic antidepressants, is known to influence serotonergic neurotransmission nih.govmedchemexpress.comwikipedia.orgfrontiersin.orgf1000research.com. Preclinical studies have investigated its effects on tryptophan metabolism and the broader serotonergic pathway. Tryptophan is the precursor to serotonin (B10506) (5-HT), and its metabolism can be divided into the serotonergic pathway and the kynurenine (B1673888) pathway nih.govresearchgate.netfrontiersin.org.

Research indicates that Lofepramine, along with its major metabolite desmethylimipramine (DMI), can elevate brain tryptophan concentrations in rats. This effect is attributed to the inhibition of liver tryptophan pyrrolase (tryptophan 2,3-dioxygenase, TDO) activity nih.govoup.com. The inhibition of TDO by Lofepramine occurs independently of its metabolism to DMI and can be demonstrated in vitro nih.gov. By increasing the availability of circulating tryptophan to the brain, Lofepramine enhances cerebral 5-HT synthesis nih.govresearchgate.net. These findings suggest that Lofepramine modulates tryptophan metabolism and disposition, influencing the serotonergic pathway, which is a key mechanism for antidepressant action nih.govresearchgate.netmedchemexpress.comfrontiersin.orgf1000research.com. While specific studies on this compound's direct impact on tryptophan metabolism are not detailed, its use in preclinical models would serve to confirm and quantify these effects, potentially revealing if deuteration influences the extent of TDO inhibition or subsequent tryptophan availability.

Pharmacological Investigations of Lofepramine D3 in Preclinical Models

Receptor Binding Affinities and Neurotransmitter Reuptake Inhibition (in vitro/ex vivo)

Lofepramine's antidepressant effects are primarily attributed to its ability to modulate the levels of key neurotransmitters in the synaptic cleft by inhibiting their reuptake. patsnap.com

In vitro studies have demonstrated that lofepramine (B1675024) is a potent inhibitor of noradrenaline (norepinephrine) reuptake and a moderate inhibitor of serotonin (B10506) reuptake. wikipedia.org The compound shows a preference for the norepinephrine (B1679862) transporter (NET) over the serotonin transporter (SERT). patsnap.comcambridge.org Specifically, lofepramine has been shown to be about four times more potent at inhibiting the uptake of noradrenaline compared to serotonin in rat brain synaptosomal fractions. nih.gov This selective inhibition of noradrenaline reuptake is a key feature of its pharmacological profile. patsnap.com Both lofepramine and its primary active metabolite, desipramine, are potent inhibitors of noradrenaline uptake. nih.govnih.gov

TransporterBinding Affinity (Ki, nM)
Norepinephrine Transporter (NET)5.4 - 70
Serotonin Transporter (SERT)5 - 70

Note: The binding affinity values (Ki) represent the concentration of the drug required to occupy 50% of the receptors. A smaller Ki value indicates a stronger binding affinity. The ranges provided are compiled from multiple sources and may vary depending on the experimental conditions. nih.govwikipedia.org

Compared to other tricyclic antidepressants, lofepramine exhibits a lower affinity for muscarinic acetylcholine receptors. patsnap.comnih.gov This property is significant as it is associated with a more favorable side-effect profile, particularly a reduction in anticholinergic effects such as dry mouth, constipation, and urinary retention. patsnap.comnih.gov While it is considered a weak to intermediate antagonist of these receptors, its reduced anticholinergic activity is a distinguishing feature. wikipedia.org

ReceptorBinding Affinity (Ki, nM)
Muscarinic Acetylcholine Receptors67 - 360

Note: The binding affinity values (Ki) represent the concentration of the drug required to occupy 50% of the receptors. A smaller Ki value indicates a stronger binding affinity. The ranges provided are compiled from multiple sources and may vary depending on the experimental conditions. wikipedia.org

In Vitro and Ex Vivo Pharmacodynamic Characterization of Lofepramine and its Metabolites

Lofepramine is extensively metabolized, with its principal and pharmacologically active metabolite being desipramine. nih.govnih.govnih.gov Desipramine is itself a potent and selective inhibitor of noradrenaline reuptake. nih.govnih.govwikipedia.org In fact, desipramine is considered one of the most potent and selective tricyclic antidepressants in its inhibition of the norepinephrine transporter. wikipedia.org

Comparative Pharmacodynamics of Lofepramine and Lofepramine-d3

Specific comparative pharmacodynamic studies between lofepramine and this compound are not extensively available in the public domain. However, the process of deuteration, which involves replacing hydrogen atoms with their heavier isotope deuterium (B1214612), is a common practice in pharmaceutical research, primarily for use as an internal standard in analytical chemistry for quantifying the non-deuterated compound.

It is a well-established principle in pharmacology that such isotopic labeling does not typically alter the fundamental pharmacodynamic properties of a molecule. The receptor binding affinities and the mechanism of action are dictated by the three-dimensional structure of the molecule and its electronic properties, which remain virtually unchanged upon deuteration. Therefore, the pharmacodynamic profile of this compound is expected to be essentially identical to that of lofepramine. The primary differences, if any, would likely be in the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism. However, the interaction with target receptors and transporters would remain the same.

CompoundPrimary MechanismReceptor/Transporter Selectivity
Lofepramine Inhibition of noradrenaline and serotonin reuptakePreferential for Norepinephrine Transporter (NET)
This compound (predicted) Inhibition of noradrenaline and serotonin reuptakePreferential for Norepinephrine Transporter (NET)

Applications of Lofepramine D3 in Preclinical Drug Discovery and Development Research

Utilization as a Mechanistic Probe in Drug Metabolism and Disposition Studies

Lofepramine (B1675024) is known to be extensively metabolized, primarily through cleavage of the p-chlorophenacyl group to form its major active metabolite, desipramine. wikipedia.orgmental-health-matters.org By selectively deuterating the N-methyl group, researchers can study the impact on N-demethylation, a common metabolic pathway for tricyclic antidepressants. nih.gov This approach helps to differentiate the pharmacological activity of the parent drug from its metabolites. nih.gov Studies have shown that lofepramine itself possesses pharmacological activity independent of its conversion to desipramine. nih.gov

The use of Lofepramine-d3 as a probe allows for a more precise understanding of how the drug is processed in the body, providing insights into potential drug-drug interactions and variability in patient response. juniperpublishers.com This knowledge is crucial for predicting a drug's behavior in humans based on preclinical data. acs.org

Role in Quantitative Bioanalysis for Preclinical Pharmacokinetic Research

In preclinical pharmacokinetic studies, accurate quantification of drug concentrations in biological matrices is paramount. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of lofepramine. nih.govasm.org The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response. nih.govasm.orgacs.org

The co-elution of the deuterated standard with the non-deuterated analyte ensures that any extraction inefficiencies or ion suppression/enhancement affects both compounds equally, leading to more accurate and precise quantification. asm.org This is particularly important for complex biological samples where matrix components can interfere with the analysis. ijper.org The development of robust and sensitive bioanalytical methods using this compound enables reliable determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). informaticsjournals.co.in

Table 1: Application of Deuterated Standards in Bioanalysis

Analytical Technique Internal Standard Application Benefit
UPLC-ESI-MS/MS Apremilast-D5 Quantification of apremilast (B1683926) in rabbit plasma High sensitivity and short analysis time. ijper.org
HPLC-MS Deuterated olmesartan (B1677269) Determination of olmesartan in human plasma Accurate and precise results for pharmacokinetic studies. nih.gov
LC-MS/MS Deuterated ertapenem (B1671056) Quantification of ertapenem in human plasma Robust, high-throughput method suitable for clinical studies. asm.orgasm.org

This table is interactive. Users can sort and filter the data.

Strategies for Enhancing Drug Efficacy and Reducing Off-Target Effects Through Deuteration in Preclinical Settings

Deuteration can be strategically employed to improve a drug's metabolic profile, potentially leading to enhanced efficacy and a better safety profile. informaticsjournals.co.innih.gov By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium (B1214612), the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism. juniperpublishers.cominformaticsjournals.co.in This "deuterium switch" can lead to several beneficial outcomes in a preclinical setting. nih.gov

For instance, slowing the metabolism of a drug can increase its half-life and exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing. nih.govdovepress.com Furthermore, by reducing the formation of certain metabolites, deuteration can minimize off-target effects or toxicities associated with those metabolites. nih.govdovepress.com In the case of lofepramine, which is metabolized to the active but more toxic desipramine, strategic deuteration could potentially alter the metabolic ratio, favoring the parent compound and theoretically reducing cardiotoxicity associated with desipramine. nih.govnih.gov

Preclinical studies with other deuterated compounds have demonstrated these principles. For example, deuterated sorafenib (B1663141) (donafenib) showed improved pharmacokinetic and safety profiles in preclinical trials. dovepress.com Similarly, deuterated forms of other tricyclic antidepressants like doxepin (B10761459) and clomipramine (B1669221) have shown increased plasma concentrations and half-lives in animal models. nih.gov

Table 2: Effects of Deuteration on Pharmacokinetic Parameters in Preclinical Studies

Deuterated Compound Non-deuterated Counterpart Key Findings Potential Clinical Impact
Deutetrabenazine Tetrabenazine Reduced metabolism, leading to lower dosing frequency. nih.gov First deuterated drug approved by the FDA. nih.gov
Donafenib (deuterated sorafenib) Sorafenib Improved pharmacokinetic and safety profile. dovepress.com Favorable efficacy and safety in early trials. dovepress.com

This table is interactive. Users can sort and filter the data.

Contribution to Understanding Structure-Activity Relationships and Prodrug Mechanisms

This approach provides valuable information for understanding the structure-activity relationships (SAR) of the lofepramine molecule itself, independent of its conversion to desipramine. acs.orgresearchgate.net For example, studies have indicated that lofepramine has its own profile of inhibiting norepinephrine (B1679862) and serotonin (B10506) reuptake. wikipedia.orgmental-health-matters.org By comparing the in vitro and in vivo effects of lofepramine and this compound, scientists can gain a clearer picture of how the structural features of the parent compound contribute to its pharmacological profile. uomustansiriyah.edu.iq This knowledge is instrumental in the rational design of new chemical entities with optimized efficacy and safety. nih.gov

Computational and Theoretical Approaches in Deuterated Antidepressant Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of compounds and their biological activity. For deuterated analogs, QSAR can be employed to predict how deuterium (B1214612) substitution at specific "soft spots" (sites prone to metabolic breakdown) might affect activity and pharmacokinetics tandfonline.comresearchgate.net. The kinetic isotope effect (KIE) is a fundamental principle here: the C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, such as by cytochrome P450 enzymes tandfonline.comresearchgate.nethumanjournals.comwikipedia.org. QSAR models can incorporate parameters that account for these isotopic differences to predict improved metabolic stability, longer half-lives, and potentially altered efficacy or reduced toxicity of deuterated compounds compared to their non-deuterated counterparts tandfonline.comresearchgate.net. While specific QSAR models for Lofepramine-d3 are not detailed in the provided search results, the general application of QSAR to deuterated antidepressants aims to identify structural features that optimize these beneficial effects eurekaselect.comnih.gov.

Pharmacophore Modeling and Ligand-Based Drug Design for Tricyclic Antidepressants

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features required for a molecule to interact with a biological target. For tricyclic antidepressants (TCAs) like lofepramine (B1675024), the primary target is often the serotonin (B10506) transporter (SERT) nih.govnih.govwikipedia.orgfrontiersin.orgresearchgate.netuit.no. Ligand-based drug design, which includes pharmacophore modeling, uses known active molecules to build models that can then be used to screen for new compounds or to design analogs. Deuteration can potentially influence the pharmacophore by subtly altering electronic distribution or hydrogen bonding capabilities, although its direct impact on pharmacophore features is generally less pronounced than its effect on metabolism mdpi.comnih.govresearchgate.net. Research into TCAs has utilized pharmacophore modeling to understand binding to SERT, and by extension, this approach could be applied to deuterated analogs to predict how deuterium substitution might affect target engagement eurekaselect.comnih.govacs.orgduq.eduresearchgate.net.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing how a drug molecule interacts with its target protein at an atomic level. For TCAs, these methods have been used to study their binding to SERT, often employing homology models derived from bacterial transporters like LeuT due to the lack of high-resolution crystal structures for SERT itself nih.govnih.govfrontiersin.orgresearchgate.netnih.gov. Docking studies can predict favorable binding poses, identify key amino acid residues involved in binding (e.g., Asp98 in SERT for TCAs), and estimate binding affinities nih.govnih.govfrontiersin.orgnih.gov. Molecular dynamics simulations provide insights into the stability of these complexes over time and can reveal dynamic interactions and conformational changes. The application of these techniques to deuterated compounds, such as this compound, can help elucidate whether deuterium substitution alters binding affinity or mode by affecting hydrogen bonding or other non-covalent interactions within the receptor binding pocket mdpi.comnih.govnih.govnih.govplos.orgacs.orgbiorxiv.orgnih.gov. Studies on histamine (B1213489) receptor binding, for instance, have shown that deuteration can influence binding affinity through altered hydrogen bonding mdpi.comnih.govresearchgate.netnih.govplos.org.

Application of Machine Learning and Artificial Intelligence in Deuterated Compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into drug discovery to accelerate the process and improve prediction accuracy. In the context of deuterated compounds, ML/AI can be used to:

Predict Deuterium Isotope Effects: ML models can be trained on experimental and computational data to predict kinetic isotope effects (KIEs) and their impact on reaction rates and metabolic stability jsps.go.jpacs.org.

Optimize Deuteration Sites: AI algorithms can help identify optimal positions for deuterium substitution within a molecule to maximize therapeutic benefits while minimizing potential drawbacks jsps.go.jp.

Virtual Screening and Lead Optimization: AI can enhance virtual screening processes to identify promising deuterated drug candidates and optimize their properties acs.orgclearsynthdiscovery.comresearchgate.netfrontiersin.orgumich.edu.

Research is exploring the use of ML and AI to analyze complex datasets, including those generated from quantum chemical calculations and experimental measurements, to build predictive models for deuterated drugs jsps.go.jpacs.orgresearchgate.net.

Future Perspectives in Deuterated Neuropsychiatric Drug Research

Expanding the Scope of Isotopic Labeling in Central Nervous System (CNS) Drug Development

The application of isotopic labeling, particularly deuteration, is set to expand significantly beyond its traditional role in pharmacokinetic studies and analytical standards. In CNS drug development, this expansion is driven by the potential to create novel therapeutic agents with superior properties.

One of the primary drivers for this expansion is the "deuterium kinetic isotope effect" (KIE). The bond between deuterium (B1214612) and carbon is stronger than the corresponding bond with hydrogen. deutramed.com This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a common step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family. nih.gov For many neuropsychiatric drugs, including tricyclic antidepressants like Lofepramine (B1675024), metabolism is a key determinant of their efficacy and side-effect profile. By selectively placing deuterium at sites of metabolic vulnerability, it is possible to reduce the rate of drug breakdown. deutramed.comresearchgate.net This can lead to several potential benefits, as outlined in the table below.

Potential Benefit of DeuterationImplication for CNS Drug Development
Increased Drug Half-Life Less frequent dosing, improving patient adherence. deutramed.com
More Stable Plasma Concentrations Reduced peak-to-trough fluctuations, potentially minimizing side effects. deutramed.com
Altered Metabolite Profile Reduction in the formation of potentially toxic or inactive metabolites. researchgate.net
Increased Systemic Exposure Higher bioavailability of the active drug.

Deuterated drugs are gaining prominence as they can enhance safety profiles and mitigate undesirable metabolic pathways. marketersmedia.com This strategy is particularly attractive for CNS disorders, where maintaining stable therapeutic drug levels is crucial for managing symptoms and minimizing adverse effects. The global market for deuterated drugs is projected to grow substantially, from approximately USD 334 million in 2023 to around USD 871.8 million by 2032, reflecting the increasing interest in this area. clearsynthdiscovery.comtaiwannews.com.tw

Furthermore, isotopic labeling is crucial for the development of novel positron emission tomography (PET) ligands. PET imaging allows for the in-vivo visualization and quantification of drug targets in the brain, such as neurotransmitter transporters. nih.gov For instance, carbon-11 (B1219553) labeled Desipramine, a metabolite of Lofepramine, has been used to image norepinephrine (B1679862) transporters. nih.govscispace.com The development of more stable and selective PET tracers, potentially through deuteration, will be instrumental in understanding the pathophysiology of neuropsychiatric disorders and in accelerating the development of new drugs by enabling direct measurement of target engagement in the human brain. nih.gov

Methodological Advancements in Deuterated Compound Synthesis and Analysis

The realization of the therapeutic potential of deuterated neuropsychiatric drugs is contingent on the development of efficient and precise methods for their synthesis and analysis.

Recent years have seen significant progress in synthetic methodologies for introducing deuterium into complex molecules. Traditional methods often relied on the use of deuterated starting materials in multi-step syntheses. nih.gov However, modern approaches focus on late-stage deuteration, where deuterium is introduced into the molecule at a later point in the synthetic sequence. This approach is more efficient and allows for the rapid generation of deuterated analogues of existing drugs.

Key advanced synthetic methods include:

Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium using a catalyst, often a transition metal like iridium or palladium. researchgate.netacs.org HIE has become a powerful tool for the late-stage functionalization of complex molecules. researchgate.net

Reductive Deuteration: This method uses deuterium gas or other deuterium sources to introduce deuterium during a reduction reaction.

Dehalogenative Deuteration: In this approach, a halogen atom on the molecule is replaced with a deuterium atom. researchgate.net

The choice of synthetic route is critical for ensuring high isotopic purity and regioselectivity, meaning the deuterium is incorporated at the desired position in the molecule. For a drug like Lofepramine, selective deuteration of the methyl group or other metabolically active sites would be the primary goal.

The analysis of deuterated compounds and their metabolites also presents unique challenges and requires sophisticated analytical techniques. Mass spectrometry (MS) is a cornerstone of this analysis, allowing for the differentiation of deuterated and non-deuterated compounds based on their mass difference. High-resolution mass spectrometry is particularly important for accurately determining the degree and location of deuterium incorporation.

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the simultaneous determination of antidepressant drugs and their metabolites in biological samples, such as plasma. epa.gov For deuterated compounds like Lofepramine-d3, which serves as an internal standard, its distinct mass allows for precise quantification of the non-deuterated parent drug. The analytical challenges extend to the detection of deuterated metabolites in complex biological matrices like cerebrospinal fluid, which often requires highly sensitive instrumentation and optimized extraction methods. frontiersin.org

Integration of Multi-Omics Data in Preclinical Deuteration Studies

The development of deuterated neuropsychiatric drugs can be significantly enhanced by the integration of multi-omics data in preclinical studies. Multi-omics approaches, which include genomics, proteomics, and metabolomics, provide a holistic view of the biological effects of a drug, moving beyond the traditional focus on pharmacokinetics.

Genomics: Can help identify genetic variations in metabolic enzymes (e.g., CYP2D6, which is involved in the metabolism of many antidepressants) that may influence an individual's response to a deuterated drug. This can pave the way for personalized medicine approaches.

Proteomics: The study of the complete set of proteins in a biological sample can reveal how a deuterated drug affects protein expression and signaling pathways in the brain. acs.org Proteomic analysis of blood samples may also identify biomarkers that can predict a patient's response to antidepressant treatment. nih.govfrontiersin.org For example, studies have identified inflammatory proteins that may serve as predictors of treatment response. nih.gov

The integration of these multi-omics datasets can provide a comprehensive picture of how deuteration impacts not just the drug's metabolism, but also its downstream effects on neural pathways and systemic biology. nih.govfrontlinegenomics.com This knowledge is invaluable for optimizing the design of deuterated drug candidates and for identifying patient populations most likely to benefit from these novel therapies. For example, by integrating genomics and metabolomics, researchers can identify distinct molecular signatures of early- versus adult-onset depression, which could guide the development of more targeted treatments. nih.gov

The table below summarizes the key applications of each omics field in the context of preclinical deuteration studies for neuropsychiatric drugs.

Omics FieldKey Applications in Deuterated Neuropsychiatric Drug Research
Genomics - Identify genetic polymorphisms affecting drug metabolism.- Stratify patient populations for clinical trials.
Proteomics - Identify protein biomarkers of drug response and non-response. nih.gov- Elucidate drug mechanism of action on signaling pathways. acs.org
Metabolomics - Profile changes in endogenous metabolites following drug administration. researchgate.net- Identify novel therapeutic targets and biochemical pathways. nih.gov- Develop metabolic biomarkers for treatment response. medscape.com

By embracing these advanced approaches, the field of neuropsychiatric drug development can leverage the subtle yet powerful effects of deuteration to create safer and more effective treatments for a wide range of CNS disorders.

Q & A

Q. How can Lofepramine-d3 be distinguished analytically from its non-deuterated counterpart in pharmacokinetic studies?

Methodological Answer:

  • Use mass spectrometry (MS) with selective ion monitoring (SIM) to detect the deuterium isotope’s mass shift (Δm/z = +3) .
  • Nuclear magnetic resonance (NMR) spectroscopy can identify deuterium substitution patterns via distinct chemical shifts in 1H^1H-NMR spectra, particularly in the methyl groups where deuterium replaces hydrogen .
  • Validate analytical specificity using high-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) to separate isotopic variants under optimized chromatographic conditions .

Q. What synthetic strategies are recommended for deuterated compounds like this compound to ensure isotopic purity?

Methodological Answer:

  • Employ deuterated precursors (e.g., D3_3-labeled methylamine) in reductive amination or alkylation reactions to minimize isotopic scrambling .
  • Verify isotopic purity (>98%) using quantitative 2H^2H-NMR or isotope ratio mass spectrometry (IRMS) .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to reduce proton-deuterium exchange, which can dilute isotopic labeling .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic stability compared to non-deuterated Lofepramine?

Methodological Answer:

  • Conduct in vitro metabolic assays using human liver microsomes (HLMs) to compare oxidative metabolism rates. Monitor deuterium kinetic isotope effects (KIEs) via LC-MS/MS quantification of primary metabolites (e.g., desmethyl-lofepramine) .
  • Use computational modeling (e.g., density functional theory) to predict bond dissociation energies (BDEs) for C-D vs. C-H bonds, correlating with observed metabolic half-lives .
  • Address contradictions in KIE magnitudes by validating enzyme-substrate binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental designs resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

Methodological Answer:

  • Perform cross-species PK studies with standardized protocols (e.g., dose normalization, sampling intervals) to isolate species-specific factors like cytochrome P450 isoform activity .
  • Apply mixed-effects modeling to account for inter-individual variability, ensuring statistical power through a priori sample size calculations (e.g., G*Power software) .
  • Validate findings using physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters from preclinical data .

Q. How can researchers optimize tracer methodologies for this compound in neuropharmacological studies?

Methodological Answer:

  • Use positron emission tomography (PET) with 11C^{11}C-labeled this compound analogs to track blood-brain barrier penetration and regional distribution .
  • Mitigate signal interference by calibrating PET detectors for deuterium-related quenching effects.
  • Employ kinetic modeling (e.g., Logan graphical analysis) to quantify receptor occupancy, ensuring baseline correction for non-specific binding .

Data Analysis and Validation

Q. What statistical approaches are critical for validating the reproducibility of this compound quantification in complex matrices?

Methodological Answer:

  • Apply Bland-Altman analysis to assess inter-laboratory variability in LC-MS/MS measurements .
  • Use bootstrap resampling (≥1,000 iterations) to calculate confidence intervals for method detection limits (MDLs) and quantification limits (LOQs) .
  • Address outliers via Grubbs’ test or robust regression (e.g., Huber loss function) to minimize Type I/II errors .

Q. How should researchers design studies to investigate potential isotopic dilution effects in long-term this compound storage?

Methodological Answer:

  • Conduct accelerated stability studies under varying temperatures (−80°C to 25°C) and humidity levels, quantifying deuterium loss via IRMS .
  • Use Arrhenius equation modeling to predict shelf-life degradation kinetics, validating with real-time stability data .
  • Implement quality control (QC) samples in longitudinal studies to correct for storage-induced isotopic dilution .

Ethical and Reporting Standards

Q. What ethical frameworks apply to preclinical studies using deuterated compounds in animal models?

Methodological Answer:

  • Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including detailed descriptions of deuterated compound administration routes and doses .
  • Submit protocols to Institutional Animal Care and Use Committees (IACUCs) for review, emphasizing justification for deuterium use (e.g., reduced metabolite toxicity) .

Q. How can researchers ensure compliance with journal guidelines when publishing data on this compound?

Methodological Answer:

  • Follow the "Pharmaceutical Research Instructions for Authors" for metric system compliance (e.g., reporting concentrations in nM, not mg/mL) and statistical rigor (e.g., specifying p-value thresholds) .
  • Disclose deuterium labeling details in the "Materials and Methods" section, including synthetic routes and isotopic purity validation .

Resource Guidance

Q. Where can researchers access authoritative spectral data for this compound?

Methodological Answer:

  • Consult the National Institute of Standards and Technology (NIST) Chemistry WebBook for reference MS/MS spectra .
  • Cross-validate NMR assignments with the Biological Magnetic Resonance Data Bank (BMRB) or published deuterated tricyclic antidepressant datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.